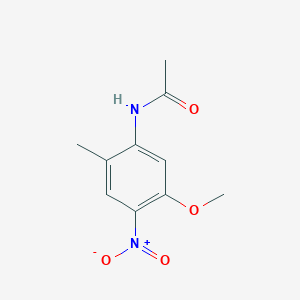

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Übersicht

Beschreibung

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is also known by its IUPAC name, this compound. This compound is primarily used in research and has various applications in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide typically involves the nitration of 4-methoxytoluene followed by acetylation. The nitration process introduces a nitro group to the aromatic ring, and the acetylation process introduces an acetamido group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

Reduction: The major product is 2-acetamido-4-methoxy-5-aminotoluene.

Substitution: The products depend on the nucleophile used in the substitution reaction.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide serves as an essential building block in organic synthesis. It can be utilized to create more complex organic compounds through various chemical reactions. The presence of the methoxy and nitro groups enhances its reactivity, making it a valuable intermediate in synthetic pathways.

Synthesis Methodology

The synthesis typically involves the acetylation of 5-methoxy-2-methyl-4-nitroaniline using acetic anhydride. This method not only introduces the acetamide functional group but also preserves the integrity of the nitro and methoxy substituents, which are crucial for its biological activity.

Biological Research

Enzyme Interactions and Protein Modifications

In biological studies, this compound has been investigated for its interactions with various enzymes and proteins. The nitro group can undergo reduction to form an amino group, which may participate in biochemical reactions that modify protein function or enzyme activity.

Pharmacological Activities

Research has highlighted the potential pharmacological activities of this compound, particularly in antibacterial and anticancer applications. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting its utility in developing novel anticancer agents.

Medicinal Chemistry

Drug Development Potential

The compound's structure suggests potential for drug development. Its unique arrangement of functional groups may allow it to interact with specific biological targets, leading to therapeutic effects. Ongoing research aims to explore its efficacy against diseases such as tuberculosis and cancer .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is used in the production of dyes and pigments. The compound's stability and color properties make it suitable for various applications in textiles and coatings.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antibacterial | Exhibited activity against several bacterial strains | |

| Anticancer | Cytotoxic effects observed in certain cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzyme activities |

Table 2: Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 5-Methoxy-2-methyl-4-nitroaniline + Acetic Anhydride | Stir at room temperature for 12 hours | 85 |

Wirkmechanismus

The mechanism of action of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The methoxy and acetamido groups can also influence the compound’s reactivity and interactions with enzymes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxy-2-nitroaniline: Similar in structure but lacks the acetamido group.

4-Nitro-o-toluic acid: Contains a carboxylic acid group instead of the acetamido group.

N-(4-Methoxy-2-nitrophenyl)acetamide: Very similar in structure but differs in the position of the nitro group.

Uniqueness

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both the acetamido and methoxy groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for research in various scientific fields.

Biologische Aktivität

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and the mechanisms through which it exerts its effects. The focus will be on its antibacterial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methyl-4-nitroaniline with acetic anhydride. This method allows for the introduction of the acetamide functional group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with nitro groups exhibit significant antibacterial properties. For instance, derivatives of nitroanilides have shown broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis .

Table 1: Antibacterial Activity of Nitro Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | M. tuberculosis H37Rv |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |

| 2-Nitroaniline | 16 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values suggest that this compound possesses moderate antibacterial activity, which could be further optimized through structural modifications.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Assay Results

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa (Cervical Cancer) |

| Sulfonamide-bearing derivatives | 10 | MCF7 (Breast Cancer) |

| Nitroquinazolinone derivatives | 12 | A549 (Lung Cancer) |

The IC50 values indicate that this compound exhibits significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer agents.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes:

- Inhibition of DNA Synthesis : Nitro compounds often exert their effects by generating reactive intermediates that can damage DNA.

- Disruption of Protein Synthesis : The acetamide group may interact with essential enzymes involved in protein synthesis, leading to cell death.

- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

A notable case study involved the evaluation of a series of nitro-substituted acetamides for their antitumor activity. These studies demonstrated that modifications to the nitro group and acetamido moiety significantly influenced the compounds' potency and selectivity against cancer cells.

Eigenschaften

CAS-Nummer |

361162-90-5 |

|---|---|

Molekularformel |

C15H21BrFN3O2 |

Molekulargewicht |

374.25 g/mol |

IUPAC-Name |

tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C15H21BrFN3O2/c1-10-9-19(14(21)22-15(2,3)4)5-6-20(10)13-12(17)7-11(16)8-18-13/h7-8,10H,5-6,9H2,1-4H3 |

InChI-Schlüssel |

URLYCWJRBPKGFA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] |

Kanonische SMILES |

CC1CN(CCN1C2=C(C=C(C=N2)Br)F)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.